



Application Note: 1H and 13C NMR Spectral Assignment for 3-Methoxybenzaldehyde Hydrazones

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Compound of Interest		
	3-Methoxybenzaldehyde 2-((3-	
Compound Name:	methoxyphenyl)methylene)hydraz	
	one	
Cat. No.:	B1663687	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed guide to the synthesis and Nuclear Magnetic Resonance (NMR) spectral characterization of hydrazones derived from 3-methoxybenzaldehyde. It includes comprehensive protocols for the synthesis of these compounds and a thorough assignment of their 1H and 13C NMR spectra. The data is presented in clear, tabular format to facilitate comparison, and key experimental workflows are visualized using diagrams. This document serves as a practical resource for chemists and researchers working with hydrazones in medicinal chemistry and materials science.

Introduction

Hydrazones are a class of organic compounds characterized by the R1R2C=NNR3R4 structure. They are synthesized through the condensation reaction of aldehydes or ketones with hydrazines. This versatile class of compounds exhibits a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The functional group R1R2C=N-N is a key feature that imparts specific chemical and biological



properties. In drug design and development, the structural elucidation of newly synthesized hydrazones is critical, with NMR spectroscopy being the primary analytical tool for this purpose.

3-Methoxybenzaldehyde is a common starting material for the synthesis of various derivatives due to its commercial availability and reactivity. The corresponding hydrazones are of significant interest in medicinal chemistry. Accurate assignment of their 1H and 13C NMR spectra is essential for confirming their structure and purity. This application note details the synthesis and complete NMR spectral assignment for a representative 3-methoxybenzaldehyde hydrazone.

Experimental Protocols Synthesis of 3-Methoxybenzaldehyde Hydrazone

This protocol describes a general method for the synthesis of a simple hydrazone from 3-methoxybenzaldehyde and hydrazine hydrate. For the synthesis of N-acylhydrazones, a similar condensation reaction can be performed using the appropriate acylhydrazide.[1][2][3]

Materials:

- 3-Methoxybenzaldehyde
- Hydrazine hydrate (or desired hydrazine derivative)
- Ethanol (or Methanol)
- Glacial acetic acid (catalytic amount)
- Distilled water
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- · Magnetic stirrer and hotplate

Procedure:

• Dissolve 3-methoxybenzaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.



- To this solution, add hydrazine hydrate (1.0 mmol) dropwise while stirring.
- Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
- Attach a condenser to the flask and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion of the reaction, allow the mixture to cool to room temperature.
- The resulting precipitate is collected by filtration, washed with cold distilled water, and then with a small amount of cold ethanol.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure hydrazone.
- Dry the purified product under vacuum.

NMR Spectroscopy

NMR spectra were recorded on a spectrometer operating at 400 MHz for 1H and 100 MHz for 13C nuclei. Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3) can be used as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Data Presentation 1H and 13C NMR Spectral Data for 3 Methoxybenzaldehyde

The NMR spectral data for the starting material, 3-methoxybenzaldehyde, is crucial for comparison with the product hydrazone.



3-Methoxybenzaldehyde	1H NMR (CDCl3, ppm)	13C NMR (CDCl3, ppm)
Assignment	Chemical Shift (δ)	Chemical Shift (δ)
-СНО	9.94 (s, 1H)	191.9
Ar-H (C2-H)	7.35 (m, 1H)	121.3
Ar-H (C4-H)	7.15 (m, 1H)	112.0
Ar-H (C5-H)	7.45 (m, 1H)	129.9
Ar-H (C6-H)	7.40 (m, 1H)	123.3
-OCH3	3.84 (s, 3H)	55.3
Ar-C (C1)	137.7	
Ar-C (C3)	160.0	_

Note: The assignments for the aromatic protons can be complex due to overlapping multiplets. The chemical shifts are approximate and may vary slightly based on the solvent and concentration.[4]

Predicted 1H and 13C NMR Spectral Data for 3-Methoxybenzaldehyde Hydrazone

The following table presents the predicted spectral assignments for the unsubstituted hydrazone of 3-methoxybenzaldehyde. These assignments are based on the analysis of related hydrazone structures reported in the literature and general principles of NMR spectroscopy.[5][6]



3-Methoxybenzaldehyde Hydrazone	Predicted 1H NMR (DMSO-d6, ppm)	Predicted 13C NMR (DMSO-d6, ppm)
Assignment	Chemical Shift (δ)	Chemical Shift (δ)
-CH=N-	~8.0 - 8.5 (s, 1H)	~140 - 145
-NH2	~6.0 - 7.0 (br s, 2H)	
Ar-H (C2-H)	~7.1 - 7.3 (m, 1H)	~110 - 115
Ar-H (C4-H)	~6.8 - 7.0 (m, 1H)	~118 - 122
Ar-H (C5-H)	~7.2 - 7.4 (t, 1H)	~129 - 131
Ar-H (C6-H)	~7.0 - 7.2 (m, 1H)	~115 - 119
-OCH3	~3.8 (s, 3H)	~55 - 56
Ar-C (C1)	~135 - 138	
Ar-C (C3)	~159 - 161	_

Note: The chemical shifts for the -NH2 protons can be broad and their position is highly dependent on the solvent, concentration, and temperature.

Visualizations

General Structure of 3-Methoxybenzaldehyde Hydrazone

Caption: General chemical structure of 3-Methoxybenzaldehyde Hydrazone.

Experimental Workflow for Synthesis and Spectral Analysis



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Caption: Workflow for the synthesis and NMR analysis of 3-Methoxybenzaldehyde Hydrazones.

Discussion of Spectral Assignments

The formation of the hydrazone from 3-methoxybenzaldehyde results in characteristic changes in the NMR spectra.

- 1H NMR: The most significant change is the disappearance of the aldehyde proton signal (around 9.9 ppm) and the appearance of a new signal for the azomethine proton (-CH=N-) in the region of 8.0-8.5 ppm. The protons of the -NH2 group typically appear as a broad singlet, the chemical shift of which is sensitive to the solvent and concentration. The aromatic proton signals will also experience slight shifts due to the change in the electronic environment upon hydrazone formation. The methoxy group protons (-OCH3) generally remain as a sharp singlet around 3.8 ppm.
- 13C NMR: The aldehyde carbonyl carbon signal (around 192 ppm) is replaced by the
 azomethine carbon signal (-CH=N-) which resonates further upfield, typically in the 140-145
 ppm range. The chemical shifts of the aromatic carbons are also slightly altered. The
 methoxy carbon signal remains relatively unchanged.

Conclusion

This application note provides a comprehensive guide for the synthesis and NMR spectral assignment of 3-methoxybenzaldehyde hydrazones. The detailed protocols, tabulated spectral data, and clear visualizations serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The accurate interpretation of NMR data is fundamental for the structural confirmation of these important compounds, and this note provides the necessary information to achieve this with confidence.

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